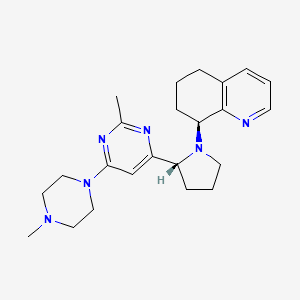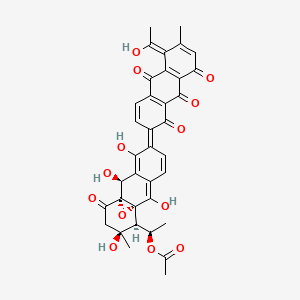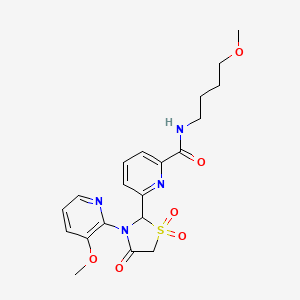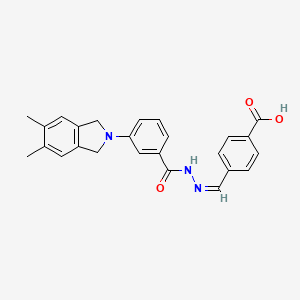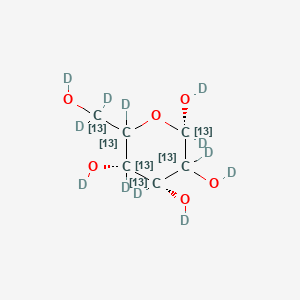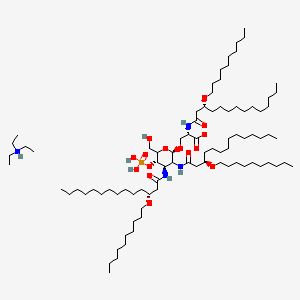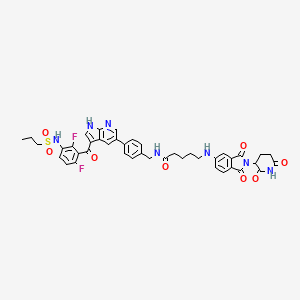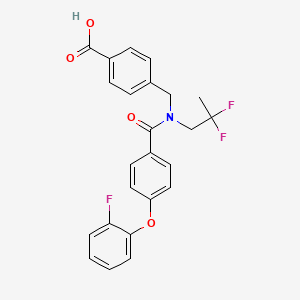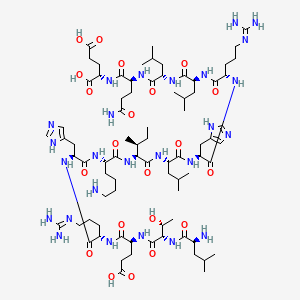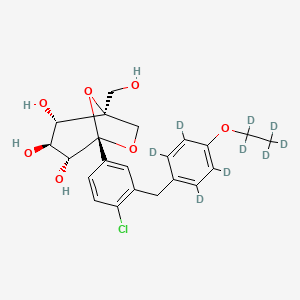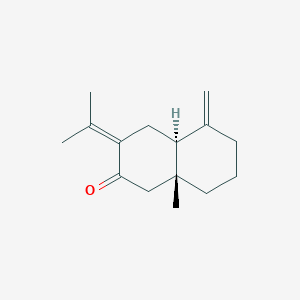
Selina-4(15),7(11)-dien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selina-4(15),7(11)-dien-8-one is a sesquiterpene compound that belongs to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selina-4(15),7(11)-dien-8-one typically involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg²⁺) to facilitate the cleavage of the diphosphate group and the formation of a reactive carbocation intermediate .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, the selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis can be expressed in bacterial cells to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Selina-4(15),7(11)-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated sesquiterpenes, reduced sesquiterpenes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Selina-4(15),7(11)-dien-8-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Wirkmechanismus
The mechanism of action of Selina-4(15),7(11)-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germacrene B: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: A sesquiterpene with a similar carbon skeleton but different double bond positions.
β-Selinene: Similar to α-selinene but with different stereochemistry.
Uniqueness
Selina-4(15),7(11)-dien-8-one is unique due to its specific double bond positions and functional groups, which confer distinct chemical and biological properties compared to other similar sesquiterpenes .
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1 |
InChI-Schlüssel |
NKGSEACIYQINQJ-DZGCQCFKSA-N |
Isomerische SMILES |
CC(=C1C[C@H]2C(=C)CCC[C@@]2(CC1=O)C)C |
Kanonische SMILES |
CC(=C1CC2C(=C)CCCC2(CC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


